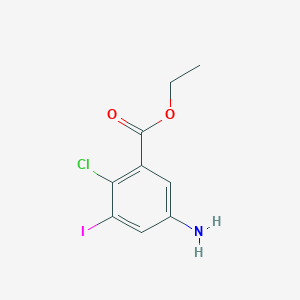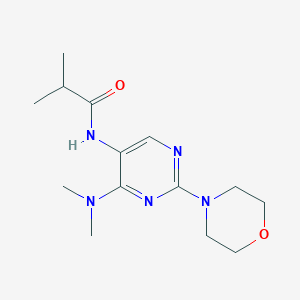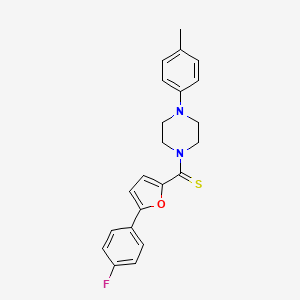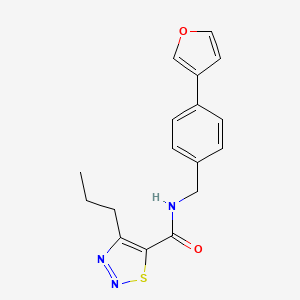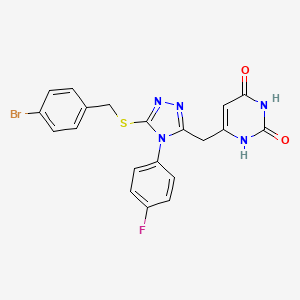![molecular formula C12H17N3O2 B2501387 N-[4-(Hydrazinocarbonyl)phenyl]pentanamide CAS No. 847468-37-5](/img/structure/B2501387.png)
N-[4-(Hydrazinocarbonyl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-(Hydrazinocarbonyl)phenyl]pentanamide" is a chemical entity that can be associated with a variety of biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with the hydrazinocarbonyl functional group have been synthesized and studied for their potential biological applications. For instance, compounds with hydrazinocarbonyl moieties have been evaluated for their antimicrobial and antifungal activities , as inhibitors of kynurenine 3-hydroxylase , and for their antinociceptive and anti-inflammatory activities . Additionally, such compounds have been investigated as carbonic anhydrase inhibitors and potential cholesterol absorption inhibitors .
Synthesis Analysis
The synthesis of compounds related to "N-[4-(Hydrazinocarbonyl)phenyl]pentanamide" involves multiple steps, including the formation of hydrazones and coupling with various reagents to yield the desired products. For example, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide was reacted with different aldehydes to give hydrazones, which were further modified to produce dipeptide compounds . Similarly, the synthesis of azoles based on N,N'-bis(hydrazinocarbonyl-ethyl)-1,4-phenylenediamine was achieved through condensation with diketones, isocyanates, or isothiocyanates, followed by treatment with alkali or carbon disulfide .
Molecular Structure Analysis
The molecular structure of compounds containing the hydrazinocarbonyl group is characterized by the presence of a hydrazine moiety bonded to a carbonyl group, which can form stable complexes with various substituents. The X-ray crystallographic study of a related compound, 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide, revealed favorable interactions between the inhibitor and the enzyme carbonic anhydrase, which explains its strong affinity for certain isoforms .
Chemical Reactions Analysis
Compounds with the hydrazinocarbonyl group can undergo various chemical reactions, including the formation of hydrazones through reaction with aldehydes . They can also participate in decyclization reactions under the action of heterocyclic amines and can be used to synthesize azoles and their thio analogs . These reactions are crucial for the modification of the molecular structure to enhance biological activity and specificity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-[4-(Hydrazinocarbonyl)phenyl]pentanamide" and related compounds are influenced by their functional groups and molecular structure. The hydrazinocarbonyl group contributes to the compounds' reactivity and potential interactions with biological targets. The antimicrobial activity of these compounds was evaluated, and they showed good activity with MIC values ranging from 50 to 500 µg/mL . The inhibitory activity of related compounds against kynurenine 3-hydroxylase was also characterized, with IC50 values in the nanomolar range .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Potential
Research by Kausar et al. (2019) involved the synthesis of Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant enzyme inhibition against AChE and BChE enzymes and displaying antioxidant potential. The compounds were characterized using FTIR, NMR, Mass spectrometry, and X-ray diffraction, with some showing up to 91% inhibition against AChE and 92% against BChE, along with good antioxidant activity (Kausar et al., 2019).
Anthelmintic Properties
Silva et al. (2022) synthesized N-(4-Methoxyphenyl)Pentanamide as a simplified derivative of Albendazole, demonstrating anthelmintic properties against Toxocara canis. This compound was shown to affect the viability of parasites in a concentration-dependent manner and exhibited a lower cytotoxicity profile compared to Albendazole (Silva et al., 2022).
Anticonvulsant Activity
Meza-Toledo et al. (2008) reported the synthesis of DL-Fluorobenzenamides, including DL-3-hydroxy-3-phenyl pentanamide, and tested them as anticonvulsants. These compounds showed significant activity in seizures induced by pentylenetetrazol in mice, indicating their potential as anticonvulsant agents (Meza-Toledo et al., 2008).
Antimicrobial Activity
Joshi (2015) explored the antimicrobial activities of new dihydropyridine derivatives derived from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide, demonstrating that these compounds possess significant antimicrobial properties, potentially due to their interaction with microbial enzymes or cell membranes (Joshi, 2015).
Synthesis and Characterization
Kai (2010) focused on the synthesis of 4-(4-Fluorophenyl)-2 (2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide, demonstrating the synthetic routes and characterization of this compound and its intermediates. This research highlighted the compound's role as a key intermediate in the synthesis of atorvastatin, an important cholesterol-lowering drug (Zhou Kai, 2010).
Fungicidal and Antifungal Activity
Ienascu et al. (2018) synthesized novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, including those with hydrazinocarbonyl groups, to assess their antifungal activity. These compounds showed promising results against phytopathogenic fungi and yeast, indicating their potential as fungicidal agents (Ienascu et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-4-11(16)14-10-7-5-9(6-8-10)12(17)15-13/h5-8H,2-4,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASGQRONSNPYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Hydrazinocarbonyl)phenyl]pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)
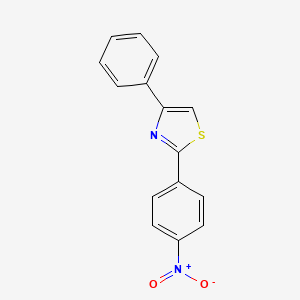
![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)

![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2501318.png)
